{2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid
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Overview
Description
2-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its phenoxy and acetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then subjected to further reactions, including amination and condensation, to introduce the acetamido and imino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
2-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The phenoxy and acetamido groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenoxyacetic acid: Shares the phenoxyacetic acid structure but lacks the acetamido and imino groups.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains similar phenoxy and amino groups but differs in overall structure.
Uniqueness
2-{2-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to its combination of phenoxy, acetamido, and imino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2O6 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H18N2O6/c1-24-14-6-8-15(9-7-14)25-11-17(21)20-19-10-13-4-2-3-5-16(13)26-12-18(22)23/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
SSLRRYUPXWJYSG-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
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